2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
Description
Significance of Pyrido[3,4-d]pyrimidinone Derivatives in Chemical Biology and Medicinal Chemistry
Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold are recognized for their wide range of biological activities, positioning them as valuable molecules in the fields of chemical biology and medicinal chemistry. jocpr.com Notably, this class of compounds is well-known for its potential as anticancer agents and as inhibitors of various protein kinases. jocpr.com Kinase inhibition is a crucial mechanism in cancer therapy, and several pyrido[3,4-d]pyrimidine derivatives have been investigated for this purpose. jocpr.com
The therapeutic potential of these derivatives extends to various areas, as highlighted by the diverse biological activities observed in related pyridopyrimidine isomers. For instance, the broader family of pyridopyrimidines has been associated with antimicrobial, anti-inflammatory, and antiviral properties, underscoring the versatility of this fused heterocyclic system. jocpr.com
Table 1: Reported Biological Activities of Pyrido[3,4-d]pyrimidine Derivatives
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Kinase Inhibition | Cancer | jocpr.com |
| Anticancer | Cancer | jocpr.com |
Overview of Fused Pyrimidine (B1678525) Heterocycles as Privileged Scaffolds in Drug Discovery
Fused pyrimidine heterocycles are considered "privileged scaffolds" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for the development of new drugs. nih.gov The fusion of a pyrimidine ring with other heterocyclic systems, such as pyridine (B92270), gives rise to compounds with a broad spectrum of pharmacological significance.
The importance of fused pyrimidines is underscored by their presence in numerous clinically approved drugs, particularly in the realm of oncology. nih.gov These scaffolds are integral to the structure of various kinase inhibitors and other targeted therapies. The versatility of the fused pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
Table 2: Examples of Fused Pyrimidine Scaffolds in Medicinal Chemistry
| Scaffold | Therapeutic Application |
|---|---|
| Quinazolines | Anticancer (e.g., Gefitinib, Erlotinib) |
| Pteridines | Anticancer, Diuretics |
| Pyrido[2,3-d]pyrimidines | Anticancer, Antimicrobial, Anti-inflammatory |
Structural Features of the Pyrido[3,4-d]pyrimidin-8-one Core and its Saturated Analogues
The core structure of Pyrido[3,4-d]pyrimidin-8-one features a bicyclic system where a pyridine ring is fused to a pyrimidine ring. The nomenclature "-8-one" indicates the presence of a carbonyl group at the 8th position of the ring system. The designation "5H,6H,7H,8H-" specifies that the pyridine part of the fused ring is saturated, resulting in a tetrahydropyridopyrimidinone structure.
Research Rationale and Focus on 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
The specific compound, this compound, is of particular interest in medicinal chemistry primarily as a versatile chemical intermediate. The presence of a chlorine atom at the 2-position of the pyrimidine ring is a key feature that enhances its reactivity and utility in the synthesis of more complex molecules. evitachem.com
The rationale for focusing on this compound can be summarized as follows:
Synthetic Handle: The 2-chloro substituent serves as an excellent "synthetic handle." It is a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. This is a common strategy for building libraries of related compounds for biological screening. evitachem.comresearchgate.net
Scaffold for Drug Discovery: Given that the pyrido[3,4-d]pyrimidine scaffold is a known pharmacophore with established biological potential, this chlorinated intermediate is a valuable starting material for the development of new drug candidates. jocpr.com By modifying the 2-position, researchers can systematically alter the compound's properties to optimize its interaction with a specific biological target.
Exploration of Structure-Activity Relationships (SAR): The synthesis of a series of derivatives from this compound allows for a detailed exploration of SAR. By comparing the biological activities of different analogues, chemists can understand which substituents at the 2-position are most favorable for a desired therapeutic effect.
In essence, while direct biological data on this compound is not widely reported, its importance lies in its role as a key building block for the creation of novel compounds with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-7-10-3-4-1-2-9-6(12)5(4)11-7/h3H,1-2H2,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVHXAJRHODYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrido 3,4 D Pyrimidin 8 One Derivatives
General Synthetic Strategies for the Pyrido[3,4-d]pyrimidinone Core
The construction of the fundamental pyrido[3,4-d]pyrimidinone core can be approached in two primary ways: by forming the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) ring, or by constructing the pyrimidine ring onto a pyridine precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
One common method involves the condensation of an appropriately substituted 4-aminopyrimidine (B60600) with a three-carbon unit, which undergoes cyclization to form the pyridine portion of the bicyclic system. jocpr.com This approach is effective when electron-donating groups are present on the pyrimidine ring, activating it for electrophilic substitution. jocpr.com Conversely, starting with a substituted pyridine, the pyrimidine ring can be annulated through reactions involving the pyridine's amino and carboxyl functionalities.
Targeted Synthesis of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one and Analogues
The synthesis of the specifically targeted this compound and related compounds employs several key synthetic reactions.
Cyclization and Annulation Reactions
Cyclization and annulation reactions are fundamental to forming the bicyclic pyrido[3,4-d]pyrimidinone structure. A key intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, can be prepared through a multi-step sequence starting from 2-amino-4-picoline. nih.gov This sequence involves nitration, conversion of the amino group to a hydroxyl group, chlorination, carboxylation, reduction of the nitro group, and subsequent condensation with chloroformamidine (B3279071) hydrochloride to form the pyrimidine ring. nih.gov
Another approach involves the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride to construct the pyrido[4,3-d]pyrimidine (B1258125) system. nih.gov Intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives represents another route to form related pyridone structures. rsc.org
| Starting Material | Key Reagents | Intermediate/Product | Reference |
| 2-amino-4-picoline | Nitric acid, Sulfuric acid, Sodium nitrite, POCl₃, LDA, Iron, Chloroformamidine hydrochloride | 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | nih.gov |
| Ethyl 3-amino-2-chloroisonicotinate | Chloroformamidine hydrochloride | Pyrido[4,3-d]pyrimidine | nih.gov |
| N-3-oxoalkylchloroacetamide | Base | 5,6-dihydropyridin-2(1H)-ones | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing diverse functionalities onto the pyrido[3,4-d]pyrimidine (B3350098) core, particularly at positions activated by electron-withdrawing groups. The chlorine atom at the C2 or C4 position of the pyridopyrimidine ring is susceptible to displacement by various nucleophiles.
For instance, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine can serve as a common intermediate where the C4-chloro group is substituted by amines, phenols, or thiols, often promoted by acid or base. nih.gov This allows for the rapid generation of a library of analogues with diverse substituents at this position. nih.gov The introduction of halogens is a strategic choice as they can act as handles for subsequent derivatization through SNAr or cross-coupling reactions. nih.gov
| Substrate | Nucleophile | Conditions | Product | Reference |
| 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | Amines, Phenols, Thiols | Acid or Base | 4-substituted-2-amino-8-methoxypyrido[3,4-d]pyrimidines | nih.gov |
| 6-chloropyrido[3,4-d]pyrimidine (B1592607) | Various nucleophiles | N/A | 6-substituted pyrido[3,4-d]pyrimidines | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-nitrogen bonds, enabling significant structural diversification of the pyrido[3,4-d]pyrimidine scaffold. The Suzuki coupling, which pairs an organoboron compound with an organic halide, and the Buchwald-Hartwig amination, for the formation of C-N bonds, are frequently employed.
Starting from a chlorinated intermediate like 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, Suzuki coupling with various boronic acids or Buchwald-Hartwig coupling with heteroarylamines can introduce a wide array of substituents at the C4 position. nih.gov Similarly, the 6-chloropyrido[3,4-d]pyrimidine can be derivatized via Suzuki coupling with phenylboronic acid, 2-furanylboronic acid, and 5-methylfuran-2-boronic acid, although yields can sometimes be modest due to factors like steric hindrance and the low reactivity of heteroaryl chlorides. nih.gov
| Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Reference |
| 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | Boronic acids | Suzuki | Palladium catalyst | 4-aryl/heteroaryl-substituted analogues | nih.gov |
| 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | Heteroarylamines | Buchwald-Hartwig | Palladium catalyst | 4-(heteroarylamino)-substituted analogues | nih.gov |
| 6-chloropyrido[3,4-d]pyrimidine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | 6-phenylpyrido[3,4-d]pyrimidine | nih.gov |
| 6-chloropyrido[3,4-d]pyrimidine | 2-Furanylboronic acid | Suzuki | Pd(PPh₃)₄ | 6-(2-furanyl)pyrido[3,4-d]pyrimidine | nih.gov |
One-Pot and Multicomponent Synthesis Strategies
One-pot and multicomponent reactions offer an efficient and atom-economical approach to constructing complex heterocyclic systems like pyrido[3,4-d]pyrimidines. These strategies involve the sequential or simultaneous combination of multiple reactants in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
While specific one-pot syntheses for this compound are not extensively detailed in the provided context, the general principles are applicable. For instance, a three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water has been used for the synthesis of other pyridopyrimidine derivatives. researchgate.net Such methodologies can significantly streamline the synthetic process, reduce waste, and allow for the rapid assembly of molecular diversity. Novel pyrido[3,4-d]pyrimidin-8-one derivatives with protein kinase inhibitory activity have been synthesized, indicating the ongoing development in this area. google.com
Application of Green Chemistry Principles in Pyrido[3,4-d]pyrimidinone Synthesis
The growing emphasis on sustainable chemical practices has spurred significant research into the application of green chemistry principles for the synthesis of pharmacologically important scaffolds like pyrido[3,4-d]pyrimidinones. Traditional synthetic methods often rely on hazardous solvents, harsh reaction conditions, and multi-step processes that generate substantial waste. rasayanjournal.co.in In contrast, green chemistry approaches aim to enhance efficiency, minimize environmental impact, and improve safety through innovative techniques such as the use of alternative energy sources, eco-friendly solvents, and atom-economical reaction designs. cu.edu.egorgchemres.org These methodologies not only align with environmental stewardship but also frequently offer practical advantages like reduced reaction times, higher yields, and simplified product isolation. rasayanjournal.co.inchemrxiv.org
Several key green strategies have been successfully applied to the synthesis of fused pyrimidine systems, including derivatives of pyrido[3,4-d]pyrimidinone. These include microwave-assisted synthesis, ultrasound irradiation, the use of green solvents or solvent-free conditions, and the design of one-pot multicomponent reactions. rasayanjournal.co.incu.edu.eg
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates compared to conventional heating methods. chemrxiv.org This technique has been effectively employed in the synthesis of various fused pyrimidine derivatives, demonstrating benefits such as significantly shorter reaction times and improved yields. rsc.orgnih.govresearchgate.net For instance, the synthesis of related pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which traditionally required several hours, was achieved in seconds to minutes with high yields under solvent-free conditions using a solid alumina (B75360) support as an energy transfer medium. researchgate.net Similarly, microwave-assisted chemical processes have been applied to the efficient synthesis of benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, avoiding the need for unstable and toxic reagents often used in traditional multistep processes. nih.gov These examples highlight the potential of microwave-assisted organic synthesis (MAOS) as a catalyst- and solvent-free alternative for generating nitrogen-containing heterocyclic compounds, including the pyrido[3,4-d]pyrimidinone core. lookchem.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Fused Pyrimidines
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Microwave Irradiation | 10 min | 98% | Solvent-free, Polymer Catalyst | chemrxiv.org |
| Conventional Heating | Several Hours | 15-25% | Solvent-based, Traditional Catalyst | chemrxiv.org |
| Microwave Irradiation | 25-40 sec | 94-98% | Solvent-free, Alumina support | researchgate.net |
| Conventional Heating | 2-3 min | 80-92% | Solvent-based | researchgate.net |
Ultrasound-Assisted Synthesis
Sonochemistry, which utilizes high-frequency ultrasound (20 kHz–10 MHz), provides another environmentally sustainable approach for promoting organic reactions. researchgate.netnih.gov The physical effects of acoustic cavitation—the formation, growth, and collapse of bubbles—generate localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. researchgate.net This method has been successfully used for the synthesis of various pyrimidine derivatives and their fused analogs, often leading to higher yields and shorter reaction times compared to silent (non-irradiated) reactions. nih.govrjbc.ru The synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives, for example, was achieved in good yields under mild, ultrasonic-assisted conditions. rjbc.ruresearchgate.net This technique is particularly valuable in multicomponent reactions, where it can improve efficiency and reduce the need for harsh catalysts or solvents. researchgate.net
Solvent-Free Methodologies and Green Solvents
A cornerstone of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. This has led to the development of solvent-free reactions and the use of benign alternatives.
Mechanochemical Synthesis: Ball milling is a solvent-free technique where mechanical energy is used to induce chemical reactions between solid reactants. rasayanjournal.co.in This method has been successfully applied to the one-pot, catalyst-free synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. rsc.org The process is cost-effective, operates under mild conditions, and avoids the environmental hazards associated with solvent use. rsc.org
Green Solvents: When a solvent is necessary, green alternatives are preferred. Water is an ideal green solvent due to its availability, non-toxicity, and safety. jmaterenvironsci.com The synthesis of pyrano[2,3-d]pyrimidines has been demonstrated in aqueous media using catalysts like diammonium hydrogen phosphate (B84403) or tetrabutylammonium (B224687) bromide (TBAB). jmaterenvironsci.com Other eco-friendly solvents like glycerol (B35011) and polyethylene (B3416737) glycol (PEG-400) have also been employed in multicomponent reactions to produce pyrazolo[3,4-d]pyrimidines, offering advantages such as catalyst reusability and simpler workup procedures. cu.edu.eg In some cases, specialized solvents like hexafluoroisopropanol (HFIP) can act as both the reaction medium and a promoter, enabling catalyst-free synthesis and easy recycling. researchgate.net
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly valued in green chemistry because they combine two or more synthetic steps into a single operation without isolating intermediates. niscpr.res.in This approach enhances atom economy, reduces waste generation, saves time, and simplifies experimental procedures. rasayanjournal.co.in The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through efficient one-pot, three-component condensation reactions. niscpr.res.in For example, using an eco-friendly and inexpensive catalyst like lactic acid under solvent-free conditions, pyrido[2,3-d]pyrimidines were synthesized in high yields with short reaction times. niscpr.res.in The development of MCRs for the pyrido[3,4-d]pyrimidinone scaffold is a promising strategy for building molecular complexity in an efficient and sustainable manner. nih.gov
Table 2: Overview of Green Chemistry Approaches in Fused Pyrimidine Synthesis
| Green Approach | Key Features | Examples in Fused Pyrimidines | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time, higher yields. | Synthesis of pyrimido[4,5-d]pyrimidines and thieno[3,2-d]pyrimidines. | nih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, environmentally friendly. | Synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives. | rjbc.ruresearchgate.net |
| Mechanochemistry (Ball Milling) | Solvent-free, catalyst-free, mild conditions. | Synthesis of pyrido[2,3-d]pyrimidines. | rsc.org |
| Green Solvents (e.g., Water, Glycerol) | Non-toxic, safe, often allows for catalyst recycling. | Synthesis of pyrano[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. | cu.edu.egjmaterenvironsci.com |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | One-pot synthesis of pyrido[2,3-d]pyrimidines using a green catalyst. | niscpr.res.in |
Chemical Modification and Derivatization Strategies
Functionalization of the Pyrimidine (B1678525) Ring (e.g., at C-2, C-4)
The pyrimidine ring of the pyrido[3,4-d]pyrimidin-8-one scaffold, particularly at the C-2 and C-4 positions, is a primary site for chemical modification. The presence of a chloro substituent, as in the title compound, provides a versatile "handle" for introducing a wide array of functional groups through various chemical reactions.
A common strategy involves the nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at a chlorinated C-4 position. nih.gov Research on the analogous 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine intermediate has demonstrated the feasibility of this approach. This intermediate allows for the rapid generation of analogs with diverse substituents at the C-4 position, significantly expanding the chemical space. nih.gov
While extensive research on the pyrido[2,3-d]pyrimidine (B1209978) isomer provides a blueprint, the principles are broadly applicable. Transition-metal-catalyzed cross-coupling reactions are particularly powerful for creating carbon-carbon and carbon-heteroatom bonds. These methods can be used to introduce a vast range of substituents that would be difficult to incorporate otherwise. mdpi.com
Table 1: Representative Functionalization Reactions at the Pyrimidine C-4 Position
| Reaction Type | Reagents/Catalysts | Substituent Introduced | Reference Principle |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Phenols, Thiols | Amino, Aryloxy, Arylthio groups | nih.gov |
| Suzuki–Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄) | Aryl, Heteroaryl groups | mdpi.comnih.gov |
| Buchwald–Hartwig Amination | Primary/Secondary Amines, Pd Catalyst | N-Alkyl, N-Aryl groups | mdpi.com |
| Ullmann Condensation | Phenols, Thiols, Cu Catalyst | O-Aryl, S-Aryl groups | mdpi.comnih.gov |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Arylethynyl groups | mdpi.com |
These reactions enable the systematic modification of the pyrimidine ring to probe structure-activity relationships (SAR) and optimize compounds for specific biological targets. nih.gov
Functionalization of the Pyrido Ring (e.g., at C-8, saturation patterns)
The pyrido portion of the scaffold offers additional sites for modification that can influence the molecule's three-dimensional shape, solubility, and target engagement. Research has specifically targeted the C-8 position of related pyrido[3,4-d]pyrimidin-4(3H)-ones to develop selective inhibitors of histone lysine (B10760008) demethylases. nih.govnih.gov In these studies, a series of C-8 substituted compounds were designed to exploit residue differences between enzyme subfamilies, demonstrating the importance of modifications on this part of the ring system. nih.govnih.gov
Furthermore, the nitrogen atom within the saturated pyrido ring can be functionalized. For instance, in the related pyrido[2,3-d]pyrimidine series, alkylation of the nitrogen at position 8 (N8) with ethyl or methyl groups has been shown to significantly impact biological activity. mdpi.com This highlights a viable strategy for modulating the properties of the 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one core.
Other positions on the pyrido ring, such as C-5 and C-6, have also been explored. Halogenation at these positions can serve as a precursor for further derivatization via cross-coupling reactions, although challenges such as unexpected transhalogenation during synthesis have been noted. nih.gov
Table 2: Examples of Functionalization on the Pyrido Ring
| Position | Modification Type | Rationale/Example | Reference |
|---|---|---|---|
| C-8 | Introduction of substituted phenylpiperidine groups | Designed to target histone substrate binding sites for KDM4 inhibitors. | nih.govnih.gov |
| N-7 (or equivalent) | Alkylation (e.g., methylation, ethylation) | Modulates biological activity in kinase inhibitors. | mdpi.com |
| C-6 | Introduction of chloro or furanyl groups | Serves as a handle for cross-coupling or directly impacts receptor antagonism. | nih.gov |
| C-5 | Introduction of a chloro group | Exploration of SAR for CXCR2 antagonists. | nih.gov |
Introduction of Diverse Substituents to Enhance Chemical Space and Biological Activity
The primary goal of chemical modification is to expand the chemical space and thereby discover compounds with enhanced biological activity and improved pharmacological profiles. The introduction of diverse substituents at various positions of the pyrido[3,4-d]pyrimidin-8-one scaffold allows for a detailed exploration of structure-activity relationships (SAR). nih.govnih.gov
For example, a study focused on synthesizing a series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs revealed that different substituents at the C-4 position resulted in highly selective inhibitory effects against specific human cancer cell lines. nih.gov The introduction of a phenyl group at C-4 yielded compound 17 (8-Methoxy-4-phenylpyrido[3,4-d]pyrimidin-2-amine), while a phenoxy group led to compound 21 (8-Methoxy-4-phenoxypyrido[3,4-d]pyrimidin-2-amine), both showing distinct activity profiles. nih.gov This demonstrates that even subtle changes can significantly alter biological outcomes.
Similarly, in the pyrido[2,3-d]pyrimidine series, diversifying the C-4 position with N-aryl, O-aryl, S-aryl, and other groups via cross-coupling reactions was shown to drastically increase the biological activity against tyrosine kinases like ZAP-70, a previously untargeted kinase for this scaffold. mdpi.com Molecular docking studies suggested that these C-4 substituents could reach into specific pockets of the ATP-binding site, improving the molecule's binding affinity. mdpi.com This principle of using substituents to achieve better fit and interaction with a biological target is a cornerstone of modern drug design and is directly applicable to the pyrido[3,4-d]pyrimidin-8-one scaffold.
Prodrug Design and Conjugation Strategies for Pyrido[3,4-d]pyrimidin-8-one Scaffolds
Prodrug design is a powerful strategy to overcome pharmaceutical challenges such as poor solubility, limited bioavailability, or off-target toxicity. This approach involves chemically modifying a potent drug (the "parent drug") to create an inactive or less active form that, after administration, converts back to the active parent drug in vivo.
A prominent example utilizing the pyrido[3,4-d]pyrimidine (B3350098) scaffold is Tarloxotinib . nih.gov Tarloxotinib is a hypoxia-activated prodrug designed to selectively target tumor cells. nih.govnih.gov The prodrug itself is relatively inactive but is converted to its highly potent effector form, Tarloxotinib-E , under the hypoxic (low oxygen) conditions characteristic of solid tumors. nih.govamegroups.orgaacrjournals.org This mechanism allows for the concentration of the active, irreversible pan-HER kinase inhibitor within the tumor microenvironment, thereby minimizing systemic exposure and associated toxicities, such as skin rash and diarrhea, that are common with systemic kinase inhibitors. nih.govnih.govamegroups.org
Another general prodrug strategy, which has been successfully applied to the related pyrazolo[3,4-d]pyrimidine kinase inhibitors, aims to improve poor aqueous solubility. unisi.it This method involves attaching a solubilizing group, such as N-methylpiperazine, to an amine on the drug's core structure via an in vivo hydrolyzable linker, like an ethylcarbamate. unisi.it This modification leads to prodrugs with significantly better aqueous solubility and a favorable pharmacokinetic profile, ultimately resulting in improved biological efficacy. unisi.it Such a strategy could be readily adapted to amino-functionalized derivatives of the pyrido[3,4-d]pyrimidin-8-one scaffold to enhance their drug-like properties.
Table 3: Prodrug Strategies for Pyrimidine-Based Scaffolds
| Strategy | Example Scaffold | Mechanism/Rationale | Advantage | Reference |
|---|---|---|---|---|
| Hypoxia-Activated Prodrug | Pyrido[3,4-d]pyrimidine (Tarloxotinib) | A nitroimidazole group is cleaved under hypoxic conditions to release the active kinase inhibitor. | Tumor-selective drug release, reduced systemic toxicity. | nih.govnih.govnih.gov |
| Solubility-Enhancing Prodrug | Pyrazolo[3,4-d]pyrimidine | A solubilizing moiety (e.g., N-methylpiperazine) is attached via a hydrolyzable carbamate (B1207046) linker. | Improved aqueous solubility, enhanced bioavailability and pharmacokinetics. | unisi.it |
Structure Activity Relationship Sar Studies of Pyrido 3,4 D Pyrimidin 8 One Analogues
Identification of Essential Pharmacophoric Features for Biological Activity
The core pyrido[3,4-d]pyrimidine (B3350098) scaffold is a crucial pharmacophoric element, primarily due to its ability to engage in specific interactions with biological targets. mdpi.com Molecular docking studies have shown that the backbone of these compounds establishes strong hydrophobic interactions within the hinge region of kinases like Monopolar spindle 1 (Mps1). mdpi.comnih.gov
Influence of Substituent Nature and Position on Activity and Selectivity
Systematic structural modifications of the pyrido[3,4-d]pyrimidine scaffold have demonstrated that both the type of substituent and its location significantly impact biological activity and target selectivity.
For instance, in the context of CXCR2 antagonism, substitutions at the 5- and 6-positions of the pyrido[3,4-d]pyrimidine ring have been shown to be detrimental to activity. nih.gov The introduction of various groups at these positions leads to a marked reduction or complete loss of antagonistic potency compared to the unsubstituted parent compound. nih.gov Notably, an amino group at position 6, a feature known to enhance potency in the related thiazolo[4,5-d]pyrimidine (B1250722) series, results in a total loss of CXCR2 antagonistic activity in the pyrido[3,4-d]pyrimidine series, highlighting a divergence in the SAR between these two scaffolds. nih.gov
Conversely, modifications at the C4-position have been explored to develop potential anticancer agents. nih.gov The introduction of different substituents at this position through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions has yielded compounds with highly selective activities against specific cancer cell lines, such as breast and renal cancer. nih.gov This indicates that the C4-position is a key site for modulating the selectivity profile of these analogues.
The table below illustrates the impact of substitutions on the CXCR2 antagonistic activity of pyrido[3,4-d]pyrimidine analogues. nih.gov
| Compound | Substitution | IC₅₀ (µM) |
| Unsubstituted Hit | None | 0.11 |
| 17b | 6-furanyl | 0.12 |
| 17c | 6-(5-methyl-2-furanyl) | >10 |
| 21 | 6-amino | >10 |
Data is expressed as the compound concentration that inhibits CXCL8 induced intracellular calcium flux by 50%. nih.gov
Conformational Analysis and its Correlation with SAR
Structural studies have revealed that the conformation of the pyrido[3,4-d]pyrimidine ring system can significantly affect potency. For example, when compared to structurally similar isoquinoline-based inhibitors, the pyrido[3,4-d]pyrimidine analogues adopt a more coplanar conformation. acs.org This planarity is believed to be a key reason for the improved activity observed in this series, as it more closely mimics the conformation of endogenous ligands or key functional groups within the target's active site. acs.org
Specifically, a comparison of crystal structures showed that an isoquinoline (B145761) analogue exhibited a dihedral angle of 98°, whereas a corresponding pyrido[3,4-d]pyrimidine analogue had a dihedral angle of -20°. acs.org This shift towards a more planar structure in the pyrido[3,4-d]pyrimidine series facilitates more effective binding and is a crucial aspect of their SAR. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For fused pyrimidine (B1678525) systems like pyrazolo[3,4-d]pyrimidines, which are structurally related to pyridopyrimidines, 3D-QSAR studies have been successfully employed to predict inhibitory activity and guide the design of new analogues. nih.govrsc.org
These models are built by aligning a set of molecules and using statistical methods like Comparative Molecular Field Analysis (CoMFA) to correlate variations in steric and electrostatic fields with changes in biological activity. rsc.org For a series of pyrazolopyrimidine-based kinase inhibitors, a robust CoMFA model was developed with strong predictive power, indicated by a high cross-validated correlation coefficient (q²) of 0.666 and a conventional correlation coefficient (R²) of 0.968. rsc.org
Similarly, atom-based 3D-QSAR models for pyrazole (B372694) analogues have yielded statistically significant results, with an R² value of 0.96 and a Q² of 0.57. nih.gov These models generate contour maps that visualize regions where specific properties (e.g., bulky, electronegative) are predicted to enhance or diminish activity, providing a roadmap for designing more potent inhibitors. rsc.org Such computational approaches are invaluable for prioritizing synthetic targets and optimizing lead compounds based on predicted potency and selectivity. nih.govrsc.org
Molecular Mechanisms and Pharmacological Target Interactions
Inhibition of Protein Kinases
The pyrido[3,4-d]pyrimidine (B3350098) scaffold is a versatile pharmacophore that has been explored for its kinase inhibitory activity. google.com Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. nih.gov Derivatives of the pyrido[3,4-d]pyrimidine core have been investigated as inhibitors of both tyrosine and serine/threonine kinases. A patent has been filed for a novel pyrido[3,4-d]pyrimidin-8-one derivative with demonstrated protein kinase inhibitory activity, suggesting the potential of this chemical class in cancer therapy. google.com
Tyrosine Kinase Inhibition (e.g., VEGFR-2, FLT3, EGFR, Src, Abl)
While direct studies on "2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one" against a broad panel of tyrosine kinases are not extensively documented in the available literature, the broader class of pyridopyrimidines has shown significant activity. For instance, the pyrido[3,4-d]pyrimidine scaffold is a key feature of Tarloxotinib, a pan-HER family kinase inhibitor. nih.gov The HER family includes the epidermal growth factor receptor (EGFR). This indicates the potential for derivatives of this scaffold to interact with the ATP-binding site of tyrosine kinases.
Research into related heterocyclic systems further supports this potential. For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent dual inhibitors of Src and Abl kinases. While structurally distinct, this highlights the general applicability of fused pyrimidine (B1678525) ring systems in targeting these enzymes.
Fms-like tyrosine kinase 3 (FLT3) is another important target in this class, particularly in acute myeloid leukemia (AML). oncotarget.commdpi.comresearchgate.net While many FLT3 inhibitors also show activity against other kinases like VEGFR, selective inhibitors are being developed. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) core, an isomer of the scaffold , is present in compounds designed as FLT3 inhibitors. oncotarget.com This suggests that the pyrido[3,4-d]pyrimidine framework may also possess the necessary structural features for FLT3 inhibition.
Serine/Threonine Kinase Inhibition (e.g., CDK2, CDK4/6, PI3Kδ, Wee1, B-Raf, MEK, SIK)
The pyrido[2,3-d]pyrimidin-7-one scaffold, a close structural relative, is the core of Palbociclib, a well-established inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.govmdpi.comoncotarget.commdpi.com These kinases are crucial regulators of the cell cycle, and their inhibition is a therapeutic strategy in certain cancers. nih.govmdpi.comoncotarget.commdpi.com The structural similarity suggests that the this compound core could also be adapted to target these kinases.
Furthermore, the pyrido[3,2-d]pyrimidine (B1256433) isomer is found in Seletalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). nih.gov PI3Ks are a family of lipid kinases that play critical roles in cell growth, proliferation, and survival. The discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives as inhibitors of Erk2, a key kinase in the MEK/ERK pathway, further underscores the potential of this scaffold to target serine/threonine kinases. nih.gov
Histone Lysine (B10760008) Demethylase (KDM) Inhibition (e.g., KDM4, KDM5)
Significant research has focused on the development of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent and cell-permeable inhibitors of the KDM4 and KDM5 families of histone lysine demethylases. nih.govacs.orgtandfonline.comnih.govresearchgate.netnih.gov These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones, thereby influencing gene expression.
Notably, the synthesis of 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one has been described as a key intermediate in the development of these KDM inhibitors. nih.gov This highlights the direct relevance of the chloro-substituted pyrido[3,4-d]pyrimidinone core to the inhibition of these epigenetic modifiers. Structure-activity relationship (SAR) studies have shown that substitution at the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold can lead to potent dual inhibitors of the KDM4 and KDM5 subfamilies. nih.govtandfonline.com For example, the introduction of a pyrazole (B372694) moiety at the C8 position, followed by further elaboration, has yielded compounds with nanomolar inhibitory activity against KDM4A and KDM5B. nih.govtandfonline.com
The inhibitory mechanism of these compounds involves binding to the Fe(II) in the active site of the JmjC domain of the KDM enzymes. acs.org The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold itself is designed to mimic the 2-oxoglutarate (2-OG) co-substrate, a common strategy for inhibiting 2-OG-dependent oxygenases. researchgate.net
| Compound Class | Target Enzymes | Key Findings |
|---|---|---|
| 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4 and KDM5 | Potent, cell-permeable dual inhibitors. nih.govtandfonline.com |
| 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | KDM Inhibitor Intermediate | A key building block for the synthesis of potent KDM inhibitors. nih.gov |
Modulation of Other Enzyme Activities
Beyond protein kinases and histone demethylases, the broader class of fused pyrimidine heterocycles has been investigated for its inhibitory effects on other enzymes critical for cell proliferation and survival.
Dihydrofolate Reductase (DHFR) and Thymidylate Synthetase (TS) Inhibition
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are essential enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides, the building blocks of DNA. mdpi.com Inhibition of these enzymes leads to a depletion of thymidine, disrupting DNA replication and leading to cell death. mdpi.com
While there is no direct evidence in the reviewed literature of "this compound" acting as a DHFR or TS inhibitor, related fused pyrimidine scaffolds have been extensively studied for this purpose. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as dual inhibitors of DHFR and TS. tandfonline.com These compounds are designed as antifolate agents, mimicking the natural substrate of these enzymes. The pyrido[2,3-d]pyrimidine scaffold is also a known pharmacophore for DHFR inhibitors. nih.gov
Topoisomerase II Inhibition
Topoisomerase II is an enzyme that plays a critical role in managing the topology of DNA during replication, transcription, and chromosome segregation. nih.gov It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, after which it religates the break. nih.gov Inhibitors of topoisomerase II can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA damage, or catalytic inhibitors, which prevent the enzyme from functioning without causing DNA breaks. nih.gov
Enzyme-Mediated Metabolism (e.g., Aldehyde Oxidase) and its Modulation
There is no specific published data detailing the enzyme-mediated metabolism of this compound. However, studies on closely related pyrido[3,4-d]pyrimidine scaffolds provide insights into potential metabolic pathways.
For instance, the pyrido[3,4-d]pyrimidin-4(3H)-one core, a structural analog, has been shown to undergo metabolism mediated by aldehyde oxidase (AO). Research has indicated that substitution at the C2 position of this scaffold can significantly influence metabolic stability by blocking AO-mediated clearance. This suggests that the chlorine atom at the C2 position of this compound could potentially modulate its metabolic fate, though direct evidence is lacking.
Furthermore, investigations into other pyrido[3,4-d]pyrimidine derivatives, developed as inhibitors for targets like the Monopolar Spindle 1 (MPS1) kinase, have revealed that the core structure can be susceptible to rapid turnover in human liver microsomes. acs.org In those studies, metabolic instability was a significant challenge, addressed by introducing modifications at other positions on the heterocyclic ring system to block recognition by metabolic enzymes like cytochrome P450. acs.org Without specific experimental data for this compound, its susceptibility to these or other enzymes like aldehyde oxidase remains speculative.
Cellular Pathway Perturbations (e.g., Cell Cycle Arrest, Apoptosis Induction, Tubulin Polymerization)
Specific studies detailing the effects of this compound on cellular pathways such as cell cycle progression, apoptosis, or tubulin dynamics have not been identified in the reviewed literature. The biological activities of the broader class of pyridopyrimidines are diverse and depend heavily on the specific isomeric form (e.g., [3,4-d], [4,3-d], or [2,3-d]) and the nature of its substituents.
Cell Cycle Arrest and Apoptosis Induction: Various derivatives of the isomeric pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) scaffolds have been synthesized and evaluated as potential anticancer agents, with some demonstrating the ability to induce apoptosis. nih.govnih.gov For example, certain compounds were shown to trigger cell death pathways in cancer cell lines. nih.gov However, these findings are specific to different structural scaffolds and cannot be directly extrapolated to this compound.
Tubulin Polymerization: The inhibition of tubulin polymerization is a mechanism of action for some heterocyclic compounds in cancer therapy. Certain fused pyrimidine derivatives have been investigated as inhibitors that bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule formation. nih.gov Specifically, some pyrido[2,3-d]pyrimidine analogs have been identified as tubulin polymerization inhibitors. nih.gov There is no available evidence to suggest that this compound interacts with tubulin or affects microtubule dynamics.
Due to the absence of specific research data, no data tables can be generated for the metabolic profile or cellular pathway effects of this compound. Further investigation is required to elucidate the pharmacological properties of this specific compound.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For the tetrahydropyrido portion of the molecule, the protons on the saturated carbons at positions 5, 6, and 7 would be expected to appear as multiplets in the aliphatic region of the spectrum. The specific splitting patterns of these signals would provide insight into the coupling between adjacent protons, helping to confirm their connectivity. The proton on the nitrogen atom at position 5 (N-H) would likely appear as a broader signal.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon at position 8 (C=O) would characteristically appear at a downfield chemical shift. The carbon atoms of the pyrimidine (B1678525) ring, particularly the carbon atom at position 2 bonded to the electronegative chlorine atom, would also exhibit distinct chemical shifts. The saturated carbons of the tetrahydropyridine (B1245486) ring would be found in the upfield region of the spectrum. While specific, experimentally-derived data for this exact compound is not publicly available, the table below illustrates the expected regions for the ¹H and ¹³C NMR signals based on the analysis of similar structures.
Table 1: Predicted NMR Data for this compound
| Technique | Atom | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H NMR | Protons on C5, C6, C7 | Aliphatic region | Multiplets due to proton-proton coupling |
| N5-H | Variable | Potentially broad singlet | |
| ¹³C NMR | C8 (C=O) | Downfield region | Carbonyl carbon |
| C2, C4, C4a, C8a | Aromatic/Olefinic region | Carbons of the pyrimidine and fused ring system |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining information about its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molar mass of the compound. A characteristic isotopic pattern would be observed for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2). Fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer would produce smaller, characteristic fragment ions, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Key expected absorption bands would include a strong absorption for the carbonyl (C=O) stretching vibration of the pyrimidinone ring, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the amine in the tetrahydropyridine ring would likely appear as a band in the region of 3200-3500 cm⁻¹. The C-N and C-Cl stretching vibrations, as well as C-H stretching and bending vibrations, would also be present in the spectrum, contributing to the unique spectroscopic fingerprint of the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1650 - 1700 |
| Amine (N-H) | Stretch | 3200 - 3500 |
| Alkane (C-H) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1000 - 1350 |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique can provide precise bond lengths, bond angles, and information about the conformation of the fused ring system. Furthermore, it reveals details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. While this technique provides unparalleled structural detail, it is contingent upon the ability to grow a single crystal of the compound of sufficient quality.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of a sample by separating it from any impurities.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful technique. It not only separates the compound of interest from other components in a mixture but also provides mass spectral data for each separated component. This is especially valuable in the context of metabolite identification, where the parent compound and its metabolites can be separated and their structures tentatively identified based on their mass-to-charge ratios and fragmentation patterns.
Preclinical Biological Investigations of Pyrido 3,4 D Pyrimidin 8 One Analogues Mechanistic Focus
In Vitro Enzyme Inhibition Assays
Analogues of the pyrido[3,4-d]pyrimidine (B3350098) scaffold have been synthesized and evaluated against a variety of enzymatic targets, primarily kinases and epigenetic enzymes. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the bicyclic core can lead to potent and selective inhibitors.
Notably, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of JmjC histone N-methyl lysine (B10760008) demethylases (KDMs). nih.gov These compounds are designed to bind to the Fe(II) in the active site. nih.gov A specific series of C8-substituted analogues was developed to selectively target the KDM4 subfamily over the KDM5 subfamily by exploiting differences in the histone substrate binding sites. nih.gov Similarly, 2,8-disubstituted pyrido[3,4-d]pyrimidines have shown potent inhibition of Monopolar Spindle Kinase 1 (MPS1), a key regulator of the spindle assembly checkpoint. nih.govmdpi.com
Other isomers, such as the pyrido[2,3-d]pyrimidines, have also shown significant enzyme inhibitory activity. Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one act as inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com Additionally, various pyrido[2,3-d]pyrimidin-7(8H)-ones have been developed as selective inhibitors for enzymes like Zeta-chain-associated protein kinase 70 (ZAP-70) and Mammalian STE20-like kinases (MST3/4). researchgate.netmdpi.com Another related core, the pyrazolo[3,4-d]pyrimidine, has been found to inhibit Src phosphorylation.
Table 1: In Vitro Enzyme Inhibition by Pyrido[3,4-d]pyrimidine Analogues and Related Scaffolds
| Compound Series | Target Enzyme(s) | Reported Potency |
|---|---|---|
| C8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4A / KDM5B | Ki = 0.004 µM / 0.007 µM (Compound 19a) nih.gov |
| 2,8-Disubstituted Pyrido[3,4-d]pyrimidines | Monopolar Spindle Kinase 1 (MPS1) | Potent Inhibition nih.gov |
| Pyrido[3,4-d]pyrimidin-4-ones | Matrix Metalloproteinase-13 (MMP-13) | Potent and Selective Inhibition nih.gov |
| Pyrido[3,4-d]pyrimidine Analogues | CXCR2 | IC50 = 0.11 µM nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives | EGFRWT / EGFRT790M | IC50 = 0.099 µM / 0.123 µM (Compound 8a) nih.govtandfonline.com |
| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | PIM-1 Kinase | IC50 = 11.4 nM (Compound 4) rsc.org |
Cell-Based Assays for Antiproliferative Activity and Cellular Target Engagement
The enzymatic inhibitory activity of pyrido[3,4-d]pyrimidine analogues often translates into potent antiproliferative effects in various cancer cell lines. Cellular assays are crucial for confirming target engagement within a physiological context and for assessing the broader cytotoxic potential of these compounds.
A series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogues were evaluated against the National Cancer Institute's 60 cancer cell line (NCI-60) panel. nih.gov This screening revealed highly selective growth inhibitory effects against specific cell lines, including the UO-31 renal cancer cell line and the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov
For compounds targeting epigenetic enzymes, such as the C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one KDM inhibitors, cellular target engagement assays have been employed. nih.gov These studies revealed that the cellular activity of some analogues was lower than their biochemical potency, a discrepancy attributed to competition with the endogenous cofactor 2-oxoglutarate (2OG). nih.gov For instance, one potent KDM inhibitor, 54k, was shown to inhibit H3K9Me3 and H3K4Me3 demethylation in a cell-based assay, confirming its mechanism of action in a cellular environment. nih.gov
Derivatives of the isomeric pyrido[2,3-d]pyrimidine scaffold have also demonstrated significant antiproliferative activity. For example, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed potent cytotoxicity against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov Similarly, pyrido[2,3-d] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives exhibited submicromolar antitumor activity against both PC-3 and A-549 cell lines. researchgate.netbohrium.com
Table 2: Antiproliferative Activity of Pyrido[3,4-d]pyrimidine Analogues and Related Scaffolds
| Compound Series | Cell Line(s) | Activity (IC50 / GI50) |
|---|---|---|
| 4-Substituted-2-amino-pyrido[3,4-d]pyrimidines | UO-31 (Renal), MDA-MB-468 (Breast), MCF-7 (Breast) | Selective Growth Inhibition nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | A-549 (Lung), PC-3 (Prostate) | IC50 = 16.2 µM (A-549), IC50 = 7.98 µM (PC-3) nih.gov |
| Pyrido[2,3-d]pyrimidine derivative (4) | MCF-7 (Breast), HepG2 (Liver) | IC50 = 0.57 µM (MCF-7), IC50 = 1.13 µM (HepG2) rsc.org |
| Pyrido[2,3-d] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivative (15f) | PC-3 (Prostate), A-549 (Lung) | IC50 = 0.36 µM (PC-3), IC50 = 0.41 µM (A-549) bohrium.com |
Mechanistic Studies in Cellular Models
To elucidate the cellular mechanisms underlying their antiproliferative effects, pyrido[3,4-d]pyrimidine analogues have been subjected to a range of mechanistic studies. These investigations have primarily focused on effects on the cell cycle, induction of apoptosis, and modulation of associated signaling pathways.
One study on pyrido[3,4-d]pyrimidine derivatives found that a lead compound inhibited the migration of MGC803 gastric cancer cells and induced apoptosis. nih.gov Mechanistic work showed this was accompanied by the up-regulation of Bid and PARP, and down-regulation of Cyclin D1. nih.gov
Studies on related isomeric scaffolds provide further mechanistic insights. A pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a, was found to arrest the cell cycle at the pre-G1 phase and induce significant apoptosis in PC-3 prostate cancer cells. nih.govtandfonline.com This apoptotic effect was further evidenced by a 5.3-fold increase in the level of caspase-3. nih.govtandfonline.com Another pyrido[2,3-d]pyrimidine derivative, compound 4, also induced G1 phase cell cycle arrest and significantly activated apoptosis in MCF-7 cells, with the total apoptotic cell population increasing 58-fold compared to controls. rsc.org Similarly, a pyrido[2,3-d] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivative was shown to cause cell cycle arrest and induce apoptosis through a caspase-3 dependent pathway in PC-3 cells. researchgate.netbohrium.com
The development of selective inhibitors for the MST kinase family based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has allowed for the dissection of distinct cellular functions. Selective inhibition of MST3/4 resulted in a G1 phase cell cycle arrest, whereas selective inhibition of the closely related MST1/2 kinases led to an accumulation of cells in the G2/M phase, highlighting distinct roles for these kinases. researchgate.netdntb.gov.ua
Some studies have also pointed to the involvement of reactive oxygen species (ROS) in the mechanism of action. Certain pyrazolo[3,4-d]pyrimidine derivatives were found to induce apoptosis through the generation of ROS, which led to a loss of mitochondrial membrane potential and subsequent cell death.
In Vivo Preclinical Models for Mechanistic Insights into Disease Modulation
The promising in vitro and cellular activities of pyrido[3,4-d]pyrimidine analogues have led to their evaluation in in vivo preclinical models, primarily xenograft mouse models. These studies provide initial insights into the potential for these compounds to modulate disease progression in a whole-organism setting.
A novel series of pyrido[3,4-d]pyrimidine-based inhibitors of MPS1 demonstrated not only excellent potency and selectivity but also translated these properties into biomarker modulation in an in vivo human tumor xenograft model. An optimized compound from this series, 34h, was shown to effectively inhibit MPS1 activity in vivo. acs.org
While direct in vivo mechanistic data for the title compound is limited, studies on closely related scaffolds have shown significant anti-tumor efficacy. A pyrazolo[3,4-d]pyrimidine derivative that inhibits Src was evaluated in a human osteogenic sarcoma (SaOS-2) xenograft model in nude mice. mdpi.com The compound significantly reduced both the volume and weight of the established tumors, demonstrating in vivo efficacy. mdpi.com
Furthermore, a pyrido[2,3-d]pyrimidin-7(8H)-one developed as a Threonine Tyrosine Kinase (TTK) inhibitor showed promising efficacy in a HCT-116 human colon cancer xenograft model. When used in combination with paclitaxel, the compound resulted in a tumor growth inhibition (TGI) of 78%, suggesting potential for combination therapy approaches.
Assessment of Biological Selectivity and Off-Target Interactions in Preclinical Systems
A critical aspect of preclinical drug development is the assessment of a compound's selectivity for its intended target over other related proteins, which helps in predicting potential off-target effects. For pyrido[3,4-d]pyrimidine analogues, selectivity has been a key focus, particularly for kinase and demethylase inhibitors.
An optimized pyrido[3,4-d]pyrimidine inhibitor of MPS1, compound 34h, was profiled against a large panel of human kinases, revealing a high degree of selectivity, particularly against other mitotic kinases. acs.org While it showed some inhibition of TNK2, JNK1, JNK2, and LRRK at 1 µM, follow-up studies confirmed a 100- to 200-fold selectivity for MPS1 over JNK1 and JNK2. acs.org The compound was also highly selective against CDK2, Aurora A, and Aurora B. acs.org
In the context of epigenetic targets, C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones were rationally designed to improve selectivity for the KDM4 subfamily over the KDM5 subfamily of histone demethylases. nih.gov Further optimization of this series led to compounds like 54j and 54k, which demonstrated equipotent activity against both KDM4 and KDM5 subfamilies but were selective over representative enzymes from the KDM2, KDM3, and KDM6 subfamilies. nih.gov
Similarly, the development of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors for MST kinases resulted in compounds (MR24 and MR30) with good kinome-wide selectivity and high selectivity for the MST3/4 isoforms over the closely related MST1/2 kinases. researchgate.net This subfamily-selective inhibition is crucial for elucidating the specific biological roles of these kinases. researchgate.netdntb.gov.ua
Future Directions and Emerging Research Avenues for Pyrido 3,4 D Pyrimidin 8 One Research
Development of Advanced Synthetic Strategies for Complex and Diverse Analogues
The continued exploration of the pyrido[3,4-d]pyrimidine (B3350098) scaffold necessitates the development of advanced and versatile synthetic strategies. Current methods often rely on multi-step sequences, which can be time-consuming and limit the accessible chemical diversity. Future efforts are directed towards creating more efficient, flexible, and scalable routes to generate complex and diverse analogues.
Key intermediates such as 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) and 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one have proven crucial for generating libraries of compounds. acs.orgnih.gov These intermediates allow for modifications at various positions of the scaffold through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki reactions) and nucleophilic aromatic substitutions. acs.orgnih.gov For instance, 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one was successfully used to synthesize pyrazolyl derivatives via Suzuki cross-coupling. acs.org Similarly, a range of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were prepared from a chlorinated intermediate. nih.gov
One established synthetic approach begins with commercially available materials like 3,5-dichloropyridine-4-carbonitrile, which undergoes a series of transformations including nucleophilic aromatic substitution, reduction, hydrolysis, and cyclocondensation to form the core structure. nih.gov Another route starts from methyl-3-amino-2-chloroisonicotinate, which is converted to the key 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one intermediate in three steps. acs.org
Future strategies will likely focus on:
Domino and One-Pot Reactions: Combining multiple synthetic steps into a single operation to improve efficiency and reduce waste.
Late-Stage Functionalization: Developing methods to introduce chemical diversity in the final steps of the synthesis, allowing for the rapid creation of analogue libraries from a common advanced intermediate.
Photoredox and Electrocatalysis: Utilizing modern synthetic techniques to access novel chemical transformations and construct complex molecular architectures under mild conditions.
Flow Chemistry: Employing continuous flow technologies for safer, more scalable, and efficient synthesis of key intermediates and final compounds.
These advanced synthetic methodologies will be instrumental in generating novel analogues with improved potency, selectivity, and pharmacokinetic properties, thereby expanding the therapeutic potential of the pyrido[3,4-d]pyrimidine class. researchgate.net
| Starting Material | Key Intermediate | Reaction Type for Diversification | Example Product Class | Reference |
|---|---|---|---|---|
| Methyl-3-amino-2-chloroisonicotinate | 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | Suzuki cross-coupling | Pyrazolyl derivatives | acs.org |
| 2-Amino-4-picoline | 4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine | Palladium-catalyzed cross-coupling, Nucleophilic aromatic substitution | 4-Substituted 2-amino derivatives | nih.gov |
| 3,5-Dichloropyridine-4-carbonitrile | 5-Chloropyrido[3,4-d]pyrimidine core | Nucleophilic aromatic substitution | 5-Substituted analogues | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope (non-clinical)
While initial research has identified several key targets for pyrido[3,4-d]pyrimidine derivatives, the full biological scope of this scaffold remains largely untapped. mdpi.com Future non-clinical research will focus on identifying and validating novel biological targets to expand the therapeutic applications of these compounds beyond their current focus.
The pyrido[3,4-d]pyrimidine core has demonstrated significant activity as a kinase inhibitor. nih.gov A notable example is its potent inhibition of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint that is overexpressed in many cancers. acs.orgnih.gov Structure-based hybridization approaches have led to the discovery of highly potent and selective MPS1 inhibitors from this class. acs.orgnih.gov Molecular modeling studies have further elucidated the binding mechanism, showing key interactions with residues like G605 and K529 in the Mps1 active site. nih.govmdpi.com
Beyond MPS1, this scaffold has been associated with a variety of other bioactivities:
Histone Lysine (B10760008) Demethylase Inhibition: 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases, which are epigenetic targets implicated in cancer. acs.org
Chemokine Receptor Antagonism: Analogues have been explored as antagonists of the human chemokine receptor CXCR2, a target involved in inflammation and cancer progression. nih.gov
Anticancer Activity: New series of pyrido[3,4-d]pyrimidine derivatives have shown selective cytotoxic activities against various human cancer cell lines, including breast and renal cancer. nih.gov Some compounds induced apoptosis and inhibited cell migration in gastric cancer cells. researchgate.netnih.gov
Emerging research avenues will likely involve screening diverse pyrido[3,4-d]pyrimidine libraries against broader panels of biological targets, such as other kinase families, epigenetic modifiers, and G-protein coupled receptors. Phenotypic screening approaches could also uncover unexpected activities and novel mechanisms of action, opening up possibilities for treating a wider range of diseases, including inflammatory disorders, neurodegenerative diseases, and infectious agents.
| Compound Class | Biological Target | Potential Therapeutic Area (Non-Clinical) | Reference |
|---|---|---|---|
| 2,8-Disubstituted pyrido[3,4-d]pyrimidines | Monopolar Spindle 1 (MPS1) Kinase | Oncology | nih.govacs.orgnih.gov |
| 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones | Histone Lysine Demethylases (KDM4/KDM5) | Oncology (Epigenetics) | acs.orgnih.gov |
| Substituted pyrido[3,4-d]pyrimidines | Chemokine Receptor CXCR2 | Inflammation, Oncology | nih.gov |
| 4-Substituted 2-amino pyrido[3,4-d]pyrimidines | Various (evaluated by cell viability) | Oncology (Breast and Renal Cancer) | nih.gov |
| Pyrido[4,3-d]pyrimidinone derivatives | Wee1 Kinase | Oncology | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of pyrido[3,4-d]pyrimidin-8-one derivatives. nih.gov These computational tools can accelerate the drug discovery process by analyzing complex datasets to predict molecular properties, identify novel candidates, and optimize existing leads. lanl.gov
For the pyrido[3,4-d]pyrimidine scaffold, AI and ML can be applied in several key areas:
Virtual Screening: ML models can be trained on existing structure-activity relationship (SAR) data to rapidly screen vast virtual libraries of compounds, identifying those with a high probability of being active against a specific target. youtube.com This is significantly faster and more cost-effective than traditional high-throughput screening. youtube.com
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. lanl.gov These models can be trained to generate novel pyrido[3,4-d]pyrimidine analogues that are optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can learn the complex relationships between a molecule's chemical structure and its biological activity. youtube.com This allows for the prediction of a new compound's efficacy before it is synthesized.
Mechanism of Action Studies: Computational methods like molecular docking and molecular dynamics (MD) simulations, often enhanced by ML, can provide deep insights into how inhibitors bind to their target proteins. nih.gov Studies on pyrido[3,4-d]pyrimidine inhibitors of Mps1 have used these techniques to probe binding modes and identify key interactions, which in turn guided the design of new, more potent compounds. nih.gov
By leveraging these AI/ML approaches, researchers can navigate the vast chemical space of pyrido[3,4-d]pyrimidine derivatives more effectively, prioritizing the synthesis of compounds with the highest potential for success and accelerating the journey from initial hit to optimized lead. nih.gov
| AI/ML Technique | Application in Drug Design | Specific Goal | Reference |
|---|---|---|---|
| Machine Learning for Virtual Screening | Hit Identification | Rapidly screen virtual libraries to find potential binders to a target. | nih.govyoutube.com |
| Generative Models (e.g., RNNs, GANs) | De Novo Design | Generate novel molecular structures with optimized properties. | lanl.gov |
| QSAR Modeling | Lead Optimization | Predict the biological activity of unsynthesized analogues. | youtube.com |
| Molecular Docking & MD Simulations | Mechanism of Action | Understand inhibitor-protein binding interactions to guide rational design. | nih.gov |
Fragment-Based Drug Discovery and Lead Optimization for Pyrido[3,4-d]pyrimidin-8-ones
Fragment-Based Drug Discovery (FBDD) and subsequent lead optimization represent a powerful strategy for developing potent and selective inhibitors based on the pyrido[3,4-d]pyrimidin-8-one scaffold. FBDD starts by identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the biological target. youtube.com These fragments are then grown or merged into more potent, lead-like molecules. youtube.com This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening. youtube.com
The discovery of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors exemplifies a successful lead optimization process that shares principles with FBDD. acs.org The process began with a modestly potent screening hit, which was then optimized using a structure-based hybridization approach. acs.orgnih.gov X-ray crystallography provided crucial structural information about how the initial compounds bound to the target, revealing a hydrophobic pocket that could accommodate various groups. acs.org This information guided the medicinal chemistry campaign to systematically modify the scaffold.
Key aspects of lead optimization for this class include:
Structure-Activity Relationship (SAR) Exploration: Systematically modifying different positions of the pyrido[3,4-d]pyrimidine ring to understand their impact on potency. For example, exploring alternative substituents at the 8-position led to significant improvements in MPS1 inhibition. acs.org
Improving Physicochemical Properties: Modifying the structure to enhance properties like solubility and reduce lipophilicity, which are critical for drug development. The shift to the pyrido[3,4-d]pyrimidine core itself resulted in inhibitors with substantially reduced size and lipophilicity compared to parent compounds. acs.org
Enhancing Pharmacokinetic Profile: Addressing issues such as metabolic instability. Initial compounds showed high turnover in mouse liver microsomes, but targeted modifications led to analogues with satisfactory pharmacokinetic profiles suitable for in vivo studies. acs.orgacs.org
Future FBDD campaigns could identify novel starting points for inhibitors targeting new proteins with the pyrido[3,4-d]pyrimidin-8-one core. By combining FBDD with structure-guided lead optimization, researchers can efficiently develop advanced clinical candidates from this versatile chemical class. nih.gov
| Optimization Goal | Strategy | Example Outcome | Reference |
|---|---|---|---|
| Increase Potency | Structure-based design and modification of substituents at key positions (e.g., C8). | Achieved nanomolar potency in biochemical assays for MPS1 inhibition. | acs.org |
| Improve Physicochemical Properties | Scaffold hopping to a more polar core (pyrido[3,4-d]pyrimidine). | Reduced lipophilicity and molecular size compared to parent series. | acs.org |
| Enhance Metabolic Stability | Modify metabolically labile groups identified in microsomal stability assays. | Developed compounds with improved stability suitable for in vivo testing. | acs.org |
| Improve Selectivity | Screening against a large panel of kinases. | Identified compounds with a high level of selectivity, especially against other mitotic kinases. | acs.org |
Investigation of Molecular Mechanisms of Resistance in Preclinical Models
A critical aspect of developing novel therapeutics, particularly in oncology, is understanding and overcoming potential mechanisms of drug resistance. While specific resistance studies on pyrido[3,4-d]pyrimidin-8-one derivatives are still emerging, future preclinical research must proactively investigate this area. Acquired resistance is a common reason for the failure of targeted therapies, and elucidating these mechanisms early can guide the development of more durable drugs or combination strategies.
For kinase inhibitors, common resistance mechanisms include:
On-Target Mutations: Alterations in the amino acid sequence of the target protein (e.g., the kinase domain) can prevent the inhibitor from binding effectively. The "gatekeeper" mutation is a classic example.
Upregulation of the Target: Cancer cells may increase the production of the target protein, requiring higher concentrations of the drug to achieve an inhibitory effect.
Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways that circumvent the inhibited target, thereby restoring downstream signaling required for growth and survival.
Drug Efflux: Increased expression of drug transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness. rsc.org
The exploration of pyrido[3,4-d]pyrimidines as CXCR2 antagonists has highlighted a relevant connection, as upregulation of CXCR2 signaling has been shown to contribute to drug resistance in multiple preclinical cancer models. nih.gov
Future preclinical studies to investigate resistance mechanisms for pyrido[3,4-d]pyrimidin-8-ones should involve:
Generation of Resistant Cell Lines: Continuously exposing sensitive cancer cell lines to increasing concentrations of a lead compound to select for resistant populations.
Genomic and Proteomic Analysis: Using techniques like next-generation sequencing and mass spectrometry to compare resistant and sensitive cells, identifying genetic mutations, changes in gene expression, and alterations in protein signaling pathways.
Functional Studies: Validating the role of identified resistance mechanisms using techniques like CRISPR-Cas9 gene editing or RNA interference to determine if they confer resistance.
Development of Second-Generation Inhibitors: Designing new analogues that can overcome identified resistance mechanisms, for instance, by binding to a mutated target.
By proactively investigating these potential resistance pathways, researchers can better position pyrido[3,4-d]pyrimidin-8-one derivatives for long-term clinical success.
| Potential Resistance Mechanism | Description | Preclinical Experimental Approach |
|---|---|---|
| On-Target Mutations | Mutations in the drug's target protein that prevent inhibitor binding. | Sequence the target gene in resistant cell lines; perform structural biology on mutant proteins. |
| Bypass Pathway Activation | Activation of parallel signaling pathways to overcome the drug's effect. | Phosphoproteomic analysis (e.g., RPPA, mass spectrometry) to map signaling changes. |
| Drug Efflux Pump Upregulation | Increased expression of transporters like P-glycoprotein that remove the drug from the cell. | Quantitative PCR and Western blotting for transporter expression; use of efflux pump inhibitors. |
| Target Upregulation | Increased cellular levels of the target protein. | Western blotting and qPCR to measure target protein and mRNA levels. |
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one?
The synthesis typically involves multi-step strategies, including cyclization and halogenation. For example, similar pyrido-pyrimidinones are synthesized via nucleophilic substitution reactions using chlorinated precursors (e.g., 2-chloro derivatives) under reflux conditions with aprotic solvents like dichloromethane or THF. Key intermediates are purified via column chromatography or recrystallization . Yield optimization often requires controlled temperature (60–100°C) and catalysts like triethylamine.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C-NMR : To confirm hydrogen and carbon environments, particularly distinguishing aromatic protons (δ 7.4–8.6 ppm) and carbonyl groups (δ ~170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated vs. observed M+ values within 0.0001 Da accuracy) .
- FTIR : Identifies functional groups like C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as chloro-pyrimidinones are prone to nucleophilic substitution in aqueous environments. Stability studies recommend monitoring via HPLC every 6 months .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies (e.g., unexpected NMR splitting patterns) may arise from tautomerism or impurities. Solutions include:
- Variable Temperature (VT) NMR : To detect tautomeric equilibria (e.g., keto-enol shifts) .
- 2D NMR (COSY, HSQC) : Maps coupling interactions and assigns ambiguous signals .
- Combined LC-MS analysis : Confirms purity and identifies side products (e.g., dechlorinated byproducts) .
Q. How can reaction conditions be optimized for higher yields in derivatization?
Key parameters:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions with aryl/heteroaryl groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves regioselectivity .
Q. What computational methods support structure-activity relationship (SAR) studies?
Q. How does substitution at the 2-chloro position affect biological activity?
Replacing chlorine with amino or thiol groups often enhances target binding (e.g., kinase inhibition). For example:
- Amino substituents : Improve solubility but may reduce metabolic stability .
- Methylthio groups : Increase lipophilicity and membrane permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
